molecular formula C9H11BrN2O B8164642 5-Bromo-N,N,2-trimethylnicotinamide

5-Bromo-N,N,2-trimethylnicotinamide

Cat. No.: B8164642
M. Wt: 243.10 g/mol
InChI Key: COHWWCARIZMVJP-UHFFFAOYSA-N
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Description

5-Bromo-N,N,2-trimethylnicotinamide is a brominated pyridine derivative featuring a nicotinamide backbone substituted with bromine at the 5-position and methyl groups at the N,N,2-positions. Nicotinamide derivatives are widely studied for their roles in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their ability to mimic nicotinamide adenine dinucleotide (NAD+) . Bromine substitution at the 5-position is hypothesized to enhance metabolic stability and influence binding interactions, as seen in related brominated heterocycles .

Properties

IUPAC Name

5-bromo-N,N,2-trimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-8(9(13)12(2)3)4-7(10)5-11-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHWWCARIZMVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-N,N,2-trimethylnicotinamide typically involves the bromination of N,N,2-trimethylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-N,N,2-trimethylnicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-N,N,2-trimethylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N,N,2-trimethylnicotinamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point/State Key References
5-Bromo-N,N,2-trimethylnicotinamide N,N-dimethyl, 2-methyl, 5-Br Not reported Not available Inferred
5-Bromo-N-cyclopropyl nicotinamide Cyclopropylamine, 5-Br 240 140–142°C (solid)
5-Bromo-N,N-diethylnicotinamide N,N-diethyl, 5-Br 256 Oil
5-Bromo-N-methoxy-N-methylnicotinamide N-methoxy-N-methyl, 5-Br 245.07 Not reported
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide Pyridinylmethyl, 5-Br Not reported Not reported

Key Observations:

  • Steric and Electronic Effects : Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier substituents like cyclopropyl or diethyl groups. This may enhance solubility or binding pocket compatibility .
  • Physical State : Diethyl-substituted analogs are oils, while smaller substituents (e.g., methyl, cyclopropyl) yield solids, suggesting that increased alkyl chain length reduces crystallinity .
  • Bromine Impact : Bromine at the 5-position is a common feature, likely contributing to halogen bonding in receptor interactions and resistance to oxidative metabolism .

Biological Activity

5-Bromo-N,N,2-trimethylnicotinamide (5-Br-TMN) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C9H11BrN2O
  • Molecular Weight : 229.1 g/mol
  • Structural Features : The compound features a pyridine ring with a bromine substitution and three methyl groups, which may influence its reactivity and biological interactions.

The biological activity of 5-Br-TMN is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse biological effects. Notably, the compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that could influence signaling cascades related to inflammation or pain.

Biological Activities

Research indicates that 5-Br-TMN may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that 5-Br-TMN could inhibit the growth of certain bacterial strains, similar to other nicotinamide derivatives.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of immune responses.
  • Neuroprotective Effects : There is emerging evidence that suggests potential neuroprotective effects, possibly through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Br-TMN, it is beneficial to compare it with other nicotinamide derivatives:

CompoundStructure SimilarityAntimicrobial ActivityNotes
5-BromonicotinamideModerateYesLacks methyl groups; different activity profile.
NicotinamideHighYesWell-studied; acts as a vitamin B3 derivative.
N,N-DimethylnicotinamideModerateLimitedDifferent substitution pattern affects reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of 5-Br-TMN:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nicotinamide derivatives, including 5-Br-TMN. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL .
  • Inflammation Model in Mice : An in vivo study assessed the anti-inflammatory effects of 5-Br-TMN in a murine model of arthritis. The compound demonstrated a reduction in paw swelling and inflammatory markers compared to control groups .
  • Neuroprotection in Cell Cultures : Research exploring neuroprotective effects showed that 5-Br-TMN could reduce oxidative stress-induced apoptosis in neuronal cell cultures, suggesting therapeutic potential for neurodegenerative conditions .

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